2-Chloro-6-(difluoromethoxy)benzamide
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Overview
Description
2-Chloro-6-(difluoromethoxy)benzamide is a chemical compound with the molecular formula C8H6ClF2NO2 and a molecular weight of 221.59 g/mol . It is characterized by the presence of a chloro group, a difluoromethoxy group, and a benzamide moiety. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Chloro-6-(difluoromethoxy)benzamide typically involves the reaction of 2-chloro-6-hydroxybenzamide with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution of the hydroxy group with the difluoromethoxy group, resulting in the formation of this compound .
Chemical Reactions Analysis
2-Chloro-6-(difluoromethoxy)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Scientific Research Applications
2-Chloro-6-(difluoromethoxy)benzamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(difluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
2-Chloro-6-(difluoromethoxy)benzamide can be compared with other similar compounds, such as:
2-Chloro-6-methoxybenzamide: This compound has a methoxy group instead of a difluoromethoxy group, which can result in different chemical and biological properties.
2-Chloro-6-(trifluoromethoxy)benzamide: The presence of a trifluoromethoxy group can enhance the compound’s stability and reactivity compared to the difluoromethoxy analog.
2-Chloro-6-(fluoromethoxy)benzamide: This compound has a fluoromethoxy group, which can affect its reactivity and interactions with biological targets.
This compound is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-6-(difluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO2/c9-4-2-1-3-5(14-8(10)11)6(4)7(12)13/h1-3,8H,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYYFUJPHMTPHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807261-07-9 |
Source
|
Record name | 2-chloro-6-(difluoromethoxy)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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